
2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene is an organic compound with the molecular formula C20H28F2. This compound is characterized by the presence of fluorine atoms on both the phenyl and naphthalene rings, as well as an ethylcyclohexyl group. It is a white to off-white crystalline powder with a melting point of 51.0 to 54.0 °C and a predicted boiling point of 372.0 ± 35.0 °C .
Métodos De Preparación
The synthesis of 2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene involves several steps, typically starting with the preparation of the 3,4-difluorophenyl precursor. This precursor is then subjected to a series of reactions to introduce the ethylcyclohexyl and fluoronaphthalene groups. Common synthetic routes include:
Halogenation: Introduction of fluorine atoms to the phenyl ring.
Cyclization: Formation of the naphthalene ring.
Alkylation: Addition of the ethylcyclohexyl group.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing by-products and waste .
Análisis De Reacciones Químicas
2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins or enzymes, potentially inhibiting their activity. The ethylcyclohexyl group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene can be compared with other similar compounds, such as:
3,4-Difluoro-4’-(4-ethylcyclohexyl)biphenyl: Similar in structure but lacks the naphthalene ring.
4’-[2-(3,4-Difluoro-phenyl)-ethyl]-4-propyl-bicyclohexyl: Contains a propyl group instead of an ethyl group and lacks the naphthalene ring.
The uniqueness of this compound lies in its combination of fluorine atoms, ethylcyclohexyl group, and naphthalene ring, which may confer distinct chemical and biological properties .
Propiedades
Número CAS |
863914-75-4 |
|---|---|
Fórmula molecular |
C24H23F3 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-(3,4-difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene |
InChI |
InChI=1S/C24H23F3/c1-2-15-3-5-16(6-4-15)17-7-10-20-18(13-17)8-11-21(24(20)27)19-9-12-22(25)23(26)14-19/h7-16H,2-6H2,1H3 |
Clave InChI |
HRLVKHSOPIKYGN-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)C2=CC3=C(C=C2)C(=C(C=C3)C4=CC(=C(C=C4)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


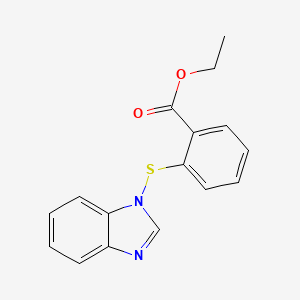
![1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-](/img/structure/B12535180.png)
![Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-](/img/structure/B12535190.png)
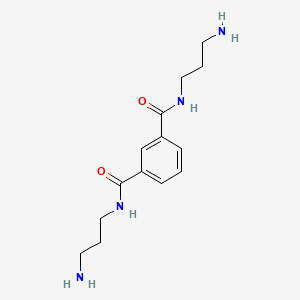
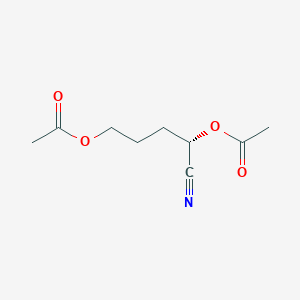
![2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535208.png)
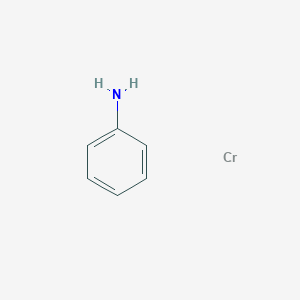
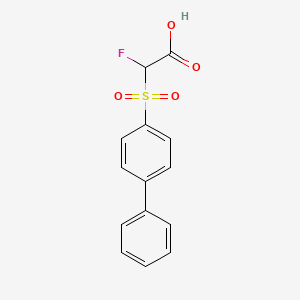
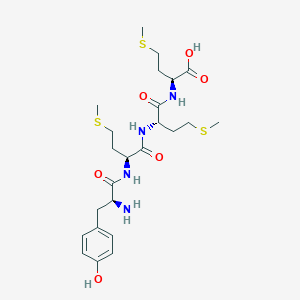
![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)
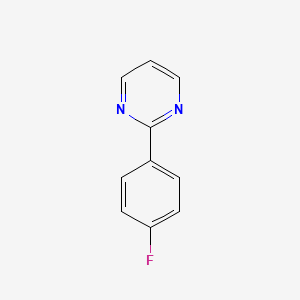
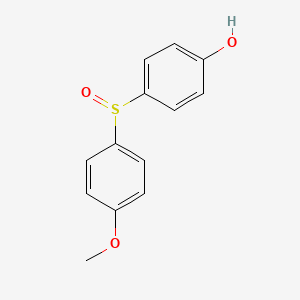
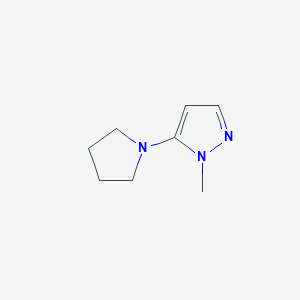
![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)
